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Introduction

Sorbitol Dehydrogenase (SORD) is a critical enzyme in the polyol pathway, responsible for
converting sorbitol to fructose.[1] This pathway is a secondary route for glucose metabolism.[1]
Mutations in the SORD gene that lead to a loss of enzyme function cause an accumulation of
intracellular sorbitol. This buildup is toxic to peripheral nerves and is a common cause of
autosomal recessive Charcot-Marie-Tooth disease (CMT2) and distal hereditary motor
neuropathy (dHMN).[2][3] Furthermore, the polyol pathway has been implicated in the
development of diabetic neuropathy.[2]

The CRISPR-Cas9 gene-editing technology offers a powerful and precise method to create
cellular and animal models with a knockout of the SORD gene.[4][5] These models are
invaluable for studying the pathological mechanisms of SORD deficiency, elucidating gene
function, and for screening potential therapeutic compounds that could mitigate the effects of
sorbitol accumulation.

These application notes provide a comprehensive overview and detailed protocols for utilizing
CRISPR-Cas9 to knock out the SORD gene in a human cell line to study its function.
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The following tables present illustrative quantitative data that could be expected from
experiments using a CRISPR-Cas9 generated SORD knockout (KO) cell line compared to a
wild-type (WT) control. This data is based on the known function of the SORD enzyme and the
biochemical consequences of its deficiency.

Table 1: SORD Gene and Protein Expression Analysis

SORD Protein Level
(Western Blot, Relative
Densitometry)

SORD mRNA Relative
Expression (QRT-PCR)

Cell Line

Wild-Type (WT)

1.00+£0.12

1.00£0.15

SORD KO Clone 1

Not Detected

Not Detected

SORD KO Clone 2

Not Detected

Not Detected

Data are represented as mean * standard deviation.

Table 2: Biochemical Analysis of Polyol Pathway Metabolites

Sorbitol
Intracellular Intracellular
. . Dehydrogenase
Cell Line Sorbitol (hmol/mg Fructose (nmol/mg O
. . Activity (mU/mg
protein) protein) .
protein)
Wild-Type (WT) 52+1.1 15.8+2.3 254 +3.1
SORD KO Clone 1 155.6 +12.3 1.2+04 Not Detected
SORD KO Clone 2 162.3+£14.8 1.5+0.6 Not Detected

Data are represented as mean * standard deviation. Cells were cultured in high glucose
conditions to stimulate the polyol pathway.

Signaling and Experimental Workflow Diagrams
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Caption: The Polyol Pathway showing the conversion of glucose to fructose.
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Caption: Experimental workflow for generating a SORD knockout cell line.

Experimental Protocols

Protocol 1: Design and Cloning of sgRNAs for SORD
Gene Knockout
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o Target Site Selection:

o Obtain the genomic sequence of the human SORD gene (NCBI Gene ID: 6652) from a
genome browser like Ensembl or NCBI.[6]

o ldentify target exons early in the coding sequence to maximize the likelihood of generating
a loss-of-function frameshift mutation. Exons 1-3 are good candidates.

o Use an online sgRNA design tool (e.g., Benchling, CHOPCHOP) to identify potential 20-
nucleotide target sequences. These tools predict on-target efficiency and potential off-
target sites.

o Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores. The
target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM),
which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[5]

e Oligonucleotide Synthesis and Cloning:

o Order complementary DNA oligonucleotides for each selected sgRNA sequence. Add
appropriate overhangs for cloning into your chosen sgRNA expression vector (e.g.,
lentiCRISPRV2).

o Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
o Digest the sgRNA expression vector with a suitable restriction enzyme (e.g., BsmBI).
o Ligate the annealed oligo duplex into the digested vector.

o Transform the ligation product into competent E. coli and select for positive clones.

o Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of SORD Knockout Cell Line

e Cell Culture:

o Culture a suitable human cell line, such as HEK293T, in Dulbecco’'s Modified Eagle
Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
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Streptomycin. Maintain cells at 37°C in a humidified incubator with 5% COs-.

e Transfection:

o On the day before transfection, seed cells in a 6-well plate to be 70-80% confluent at the
time of transfection.

o Co-transfect the cells with a plasmid expressing Cas9 nuclease and one of the validated
SgRNA expression plasmids using a lipid-based transfection reagent (e.g., Lipofectamine
3000) or electroporation, following the manufacturer's protocol.[7]

o Include a negative control (e.g., a non-targeting sgRNA).
» Selection and Single-Cell Cloning:

o 48 hours post-transfection, begin selection for transfected cells. If using a vector with an
antibiotic resistance marker (e.g., puromycin), add the appropriate concentration of the
antibiotic to the culture medium.

o After 3-5 days of selection, dilute the surviving cells to a concentration of approximately 1
cell per 100 pL.

o Plate 100 pL of the cell suspension into each well of a 96-well plate.
o Monitor the plates for the growth of single colonies over the next 1-3 weeks.

o Once colonies are large enough, expand them into larger culture vessels.

Protocol 3: Validation of SORD Gene Knockout

e Genomic DNA Extraction and PCR:
o Extract genomic DNA from each expanded clonal population and a wild-type control.

o Design PCR primers to amplify a ~500 bp region surrounding the sgRNA target site in the
SORD gene.

o Perform PCR on the extracted genomic DNA.
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» Mutation Analysis by Sanger Sequencing:

[e]

o

Purify the PCR products and send them for Sanger sequencing.

Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by
Decomposition) or by visual inspection to identify insertions or deletions (indels) at the
target site in the clonal populations compared to the wild-type sequence.

e Protein Expression Analysis by Western Blot:

[¢]

Prepare total protein lysates from the validated knockout clones and wild-type cells.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for the SORD protein and a loading
control (e.g., GAPDH or B-actin).

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the
protein bands using a chemiluminescence detection system.

Confirm the absence of the SORD protein band in the knockout clones.

Protocol 4: Functional Characterization of SORD
Knockout Cells

o Sorbitol Dehydrogenase Activity Assay:

Culture wild-type and SORD KO cells in high-glucose media (e.g., 25 mM glucose) for 48
hours to induce the polyol pathway.

Harvest the cells and prepare cell lysates.

Measure SORD enzyme activity using a commercially available Sorbitol Dehydrogenase
Activity Assay Kit, which typically measures the rate of NADH production in the presence
of sorbitol.

Normalize the activity to the total protein concentration of the lysate.
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Metabolite Quantification:
o Culture and harvest cells as described above.
o Perform a metabolite extraction using a methanol/water/chloroform procedure.

o Quantify intracellular sorbitol and fructose levels using liquid chromatography-mass
spectrometry (LC-MS) or a suitable colorimetric or fluorometric assay Kkit.

o Normalize metabolite levels to the total protein concentration or cell number. Confirm a
significant increase in sorbitol and a decrease in fructose in the SORD KO cells.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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